

# Bromoferrocene: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Bromoferrocene	
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For researchers, scientists, and drug development professionals, this document provides an indepth overview of **bromoferrocene**, covering its fundamental properties, synthesis, and key applications in organic chemistry and drug discovery.

## **Core Properties of Bromoferrocene**

**Bromoferrocene** is an organometallic compound, a derivative of ferrocene where one hydrogen atom on a cyclopentadienyl ring is substituted with a bromine atom. Its unique structure and reactivity make it a valuable reagent in various chemical syntheses.

Property	Value	
Molecular Formula	C10H9BrFe[1][2][3][4]	
Molecular Weight	264.93 g/mol [1][2][4][5]	
Appearance	Brown to red solid or semi-solid[5]	
Melting Point	26-32 °C[1][5]	
CAS Number	1273-73-0[1][2]	
Synonyms	1-Bromoferrocene, Ferrocenyl bromide[2]	

## **Experimental Protocols**



**Bromoferrocene** serves as a key starting material for the synthesis of more complex ferrocene derivatives. Its utility is prominently demonstrated in palladium-catalyzed cross-coupling reactions.

## **Synthesis of Bromoferrocene**

A common method for the synthesis of **bromoferrocene** involves the reaction of stannylferrocenes with bromine. This procedure is notable for its self-indicating nature.[6][7]

#### Materials:

- Stannylferrocene
- Bromine
- Dichloromethane

#### Procedure:

- Dissolve the stannylferrocene in dichloromethane.
- Add a solution of bromine in dichloromethane dropwise to the stannylferrocene solution with stirring.
- The reaction is self-indicating; the endpoint is reached when a persistent bromine color is observed.
- The reaction mixture is then worked up to isolate the **bromoferrocene** product.

Another synthetic route involves the lithiation of ferrocene followed by quenching with a bromine source.

# **Palladium-Catalyzed Cross-Coupling Reactions**

**Bromoferrocene** is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.



The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[8][9][10][11]

#### General Protocol:

- In a reaction vessel, combine **bromoferrocene**, a boronic acid or ester, a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>).
- Add a suitable solvent system, which often includes water (e.g., toluene/water, THF/water).
  [10]
- Heat the reaction mixture under an inert atmosphere until the starting materials are consumed, as monitored by techniques like TLC or GC.
- Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
- The organic extracts are combined, dried, and concentrated. The crude product is then purified, typically by column chromatography.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13] [14]

#### General Protocol:

- To a reaction flask under an inert atmosphere, add **bromoferrocene**, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>), a copper(I) salt (e.g., CuI), and a suitable amine base (e.g., triethylamine).[12]
- · Add a solvent such as THF or DMF.
- Stir the reaction at room temperature or with gentle heating until completion.
- After the reaction is complete, the mixture is worked up by filtration to remove the amine hydrohalide salt, followed by extraction and purification of the product.



The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[15][16][17]

#### General Protocol:

- Combine **bromoferrocene**, an alkene, a palladium source (e.g., Pd(OAc)<sub>2</sub>), a phosphine ligand (if necessary), and a base (e.g., Et<sub>3</sub>N, K<sub>2</sub>CO<sub>3</sub>) in a suitable solvent like DMF or acetonitrile.[15]
- Heat the reaction mixture, typically above 100 °C, until the reaction is complete.[15]
- After cooling, the reaction mixture is filtered, and the product is isolated by extraction and purified by chromatography or recrystallization.

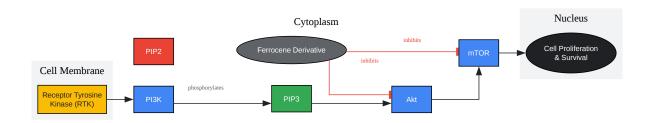
# Applications in Drug Development and Signaling Pathways

Ferrocene and its derivatives have garnered significant interest in medicinal chemistry due to their unique physicochemical properties, including stability, low toxicity, and redox activity.[18] [19] While **bromoferrocene** itself is primarily a synthetic intermediate, the ferrocenyl moiety it helps to incorporate into larger molecules can have profound biological effects. Ferrocene-containing compounds have been investigated for their potential as anticancer, antimalarial, and antibacterial agents.[20][21][22]

Recent studies have shown that certain ferrocene derivatives can induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways. For instance, novel ferrocene derivatives have been demonstrated to exert their anticancer effects through the PI3K/Akt/mTOR and JAK2/STAT3 signaling pathways.[23][24][25][26]

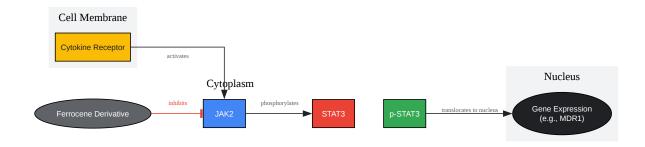
Below are diagrams representing these signaling pathways, illustrating potential mechanisms of action for ferrocene-based drug candidates.





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Caption: Ferrocene derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.



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Caption: Ferrocene derivatives can modulate the JAK2/STAT3 signaling pathway.

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